molecular formula C19H17F3N2O2S B2524155 N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 1105245-94-0

N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Número de catálogo B2524155
Número CAS: 1105245-94-0
Peso molecular: 394.41
Clave InChI: HRSQSBWYEZSKRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C19H17F3N2O2S and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Immunotherapy

STK988572 is an engineered cytokine that selectively stimulates CD25+ antigen-activated T cells. These T cells play a crucial role in anti-tumor immunity. By avoiding broad stimulation of other lymphocytes (such as natural killer cells), which can lead to toxicity, STK988572 offers a safer and more targeted approach. In a Phase 1a/1b clinical trial, STK-012 monotherapy demonstrated favorable safety and efficacy profiles, achieving multiple objective responses in patients with advanced solid tumors .

Renal Cell Carcinoma (RCC)

In ongoing studies, STK988572 is being evaluated as monotherapy in patients with RCC. A case study highlighted a subject with Stage IV clear cell RCC (ccRCC) who had previously received immune checkpoint inhibitors. After starting STK-012, the subject achieved a confirmed partial response with an 85% reduction in target lesion size. This suggests its potential as a treatment option for RCC .

Non-Small Cell Lung Cancer (NSCLC)

Expansion cohorts in NSCLC are also part of the Phase 1b study. STK988572’s ability to selectively activate antigen-activated T cells without severe toxicities associated with IL-2 treatments makes it an intriguing candidate for NSCLC therapy .

Interferon-Gamma (IFNγ) Induction

STK988572 robustly induces IFNγ production, which is essential for anti-tumor immune responses. This cytokine activation contributes to the compound’s anti-cancer effects .

Pharmacokinetics and Pharmacodynamics

STK988572’s pharmacokinetic and pharmacodynamic profiles were favorable in clinical trials. Understanding these properties is crucial for optimizing dosing and treatment regimens .

Avoidance of Toxicities

Unlike traditional IL-2 treatments, STK988572 does not cause hypotension, capillary leak syndrome (CLS), or transaminitis. This safety profile is a significant advancement in cytokine-based therapies .

Propiedades

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-10-3-4-11(2)13(7-10)23-17(25)9-16-18(26)24-14-8-12(19(20,21)22)5-6-15(14)27-16/h3-8,16H,9H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSQSBWYEZSKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.